molecular formula C13H20BrNO B2971455 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),(R)- CAS No. 167016-87-7

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),(R)-

Cat. No. B2971455
CAS RN: 167016-87-7
M. Wt: 286.213
InChI Key: HUWWFOPCZSIFKK-RFVHGSKJSA-N
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Description

“1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),®-” is also known as (6S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol . It is a substituted tetralin with potential research use in the study of neurobiology . The molecular weight is 205.30 and the molecular formula is C13H19NO .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalenol group, which is a naphthalene molecule with a hydroxyl group attached. This is further substituted with a tetrahydro-6-(propylamino) group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.30 . The predicted boiling point is 470.1±45.0 °C and the predicted density is 1.15 .

Scientific Research Applications

Chemical Structure and Characteristics

1-Naphthalenol derivatives are studied extensively for their diverse applications in scientific research, ranging from their physical properties to biological activities. One notable example is the investigation into the crystal structure of a β-adrenergic stimulant closely related to 1-Naphthalenol derivatives. The study by Motohashi et al. (1980) determined the crystal structure through X-ray diffraction, revealing insights into the compound's conformation and potential interaction mechanisms with biological targets (Motohashi et al., 1980).

Photophysical Properties

Naphthalenediimide (NDI) derivatives, including those structurally similar to 1-Naphthalenol, exhibit unique photophysical properties, making them potential candidates for organic triplet photosensitizers. Research by Guo et al. (2012) explores the long-lived triplet excited states of NDIs, highlighting their applications in photooxidation and triplet-triplet annihilation upconversion processes (Guo et al., 2012).

Synthesis and Application in Organic Chemistry

The synthesis of complex molecules from simpler precursors is a critical area of research. For instance, the synthesis of (-)-ambrox starting from labdanolic acid, as discussed by Bolster et al. (2001), demonstrates the utility of 1-Naphthalenol derivatives in synthesizing bioactive molecules with significant commercial value (Bolster et al., 2001).

Materials Science and Self-Assembly

In materials science, the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers derived from naphthalene-2,7-diamine showcases the potential of 1-Naphthalenol derivatives in creating structured materials. This research by Xu et al. (2009) contributes to the understanding of molecular interactions and assembly in the design of nanomaterials (Xu et al., 2009).

Biodegradation Pathways

The study of biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) involves compounds structurally related to 1-Naphthalenol. Zhang et al. (2004) provided evidence for the aromatic ring reduction in the biodegradation pathway of carboxylated naphthalene, which could shed light on environmental remediation strategies (Zhang et al., 2004).

Mechanism of Action

The exact mechanism of action of this compound is not clear, but it is suggested to have potential research use in the study of neurobiology .

Future Directions

The compound has potential research use in the study of neurobiology , suggesting it could be used in future studies to understand neurological processes and disorders.

properties

IUPAC Name

(6R)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWFOPCZSIFKK-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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